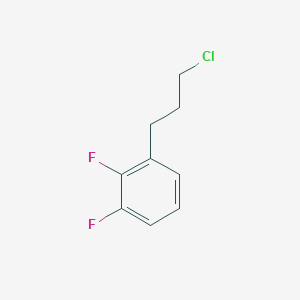

1-(3-Chloropropyl)-2,3-difluorobenzene

Description

1-(3-Chloropropyl)-2,3-difluorobenzene (CAS: 1187168-11-1) is a halogenated aromatic compound characterized by a chloropropyl chain (-CH2CH2CH2Cl) attached to a difluorobenzene ring. It has been utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of dopamine D2 receptor ligands and other bioactive molecules . The compound is typically synthesized via nucleophilic substitution reactions, yielding a light green oil with a purity of 77% under optimized conditions . Its discontinued commercial status (as noted in 2025) reflects challenges in scalability or regulatory constraints, though it remains relevant in research contexts .

Propriétés

Formule moléculaire |

C9H9ClF2 |

|---|---|

Poids moléculaire |

190.62 g/mol |

Nom IUPAC |

1-(3-chloropropyl)-2,3-difluorobenzene |

InChI |

InChI=1S/C9H9ClF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |

Clé InChI |

SZINJYLWHCHKIM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)F)F)CCCCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2,3-difluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the 3-chloropropyl group. One common method involves the reaction of 2,3-difluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloropropyl)-2,3-difluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloropropyl)-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines are commonly used.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated benzene derivatives.

Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, and alkenes.

Applications De Recherche Scientifique

While the search results do not provide comprehensive data tables or well-documented case studies specifically on the applications of "1-(3-Chloropropyl)-2,3-difluorobenzene," they do offer some relevant information regarding its properties, synthesis, and potential applications in related chemical contexts.

Chemical Properties and Synthesis

1-(3-Chloropropyl)-2,3-difluorobenzene has the molecular formula . Regarding the synthesis of related compounds, 2,3-Difluorobromobenzene, a compound structurally similar to 1-(3-Chloropropyl)-2,3-difluorobenzene, is a colorless to pale yellow liquid with a boiling point of 234 °C and a density of 1.724 g/mL at 25°C . It can be synthesized through the copyrolysis of tetrafluoroethylene and buta-1,3-diene, followed by halogenation and dehydrohalogenation .

Potential Applications

While direct applications of 1-(3-Chloropropyl)-2,3-difluorobenzene are not detailed in the provided search results, the information available suggests potential uses in:

- Pharmaceutical Chemistry: Imidazole-based scaffolds, which may be synthesized using compounds similar to 1-(3-Chloropropyl)-2,3-difluorobenzene, have been utilized in treating diseases and are gaining importance in medicinal chemistry .

- Synthesis of Neuroleptic Drugs: 1-(3-chlorophenyl)-piperazine hydrochloride, a compound with a chloropropyl group, is used in the synthesis of Trazodone Hydrochloride, a neuroleptic drug . This suggests that 1-(3-Chloropropyl)-2,3-difluorobenzene could potentially be used as a building block in synthesizing related compounds .

- Antifungal Agents: Azole derivatives have antifungal activity, and modifications to their structure can alter their effectiveness against Candida albicans . The compound could be used in the synthesis of such azole derivatives .

- Agrochemicals: Imidazole-linked drugs are used in agrochemicals, suggesting that 1-(3-Chloropropyl)-2,3-difluorobenzene might be useful in this field .

- Functional Materials: Imidazole-based compounds are also used in solar cell dyes and functional materials, indicating another potential area of application for the compound .

Mécanisme D'action

The mechanism of action of 1-(3-Chloropropyl)-2,3-difluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. The 3-chloropropyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Propyl-Benzene Derivatives

1-(3-Bromopropyl)-2,3-difluorobenzene

- Molecular Formula : C9H9BrF2

- Molar Mass : 235.07 g/mol

- Key Differences :

- Bromine substituent (vs. chlorine) enhances leaving-group ability in nucleophilic substitutions, increasing reactivity in alkylation reactions.

- Higher molar mass (235.07 vs. 202.62 g/mol) affects solubility and phase separation in organic syntheses.

- Applications : Used in analogous synthetic pathways but with distinct kinetic profiles due to bromine’s polarizability .

2-(3-Chloropropyl)-2-(2,6-difluorophenyl)-1,3-dioxolane (15f)

- Molecular Formula : C12H13ClF2O2

- Purity : 83% (transparent oil)

- Key Differences :

- Incorporation of a dioxolane ring enhances steric bulk and alters electronic properties, reducing ring strain compared to benzene.

- The 2,6-difluorophenyl group (vs. 2,3-difluorophenyl) modifies regioselectivity in electrophilic aromatic substitution reactions.

- Applications : Intermediate in antipsychotic drug synthesis, emphasizing the role of ether functionalities in modulating pharmacokinetics .

Chloropropyl Heterocyclic Derivatives

1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one

- Structure : Chloropropyl chain attached to a benzimidazole-2-one core.

- Key Differences :

- The benzimidazole ring introduces hydrogen-bonding capacity and aromatic π-stacking, enhancing interactions with biological targets.

- Higher polarity due to the heterocycle improves aqueous solubility relative to purely aromatic analogs.

- Applications : Critical intermediate in domperidone synthesis, highlighting the importance of heterocycles in gastrointestinal therapeutics .

1-(3-Chloropropyl)piperidine

- Structure : Chloropropyl-piperidine adduct.

- Key Differences :

- The piperidine ring confers basicity (pKa ~11), enabling protonation at physiological pH for improved bioavailability.

- Reduced aromaticity diminishes UV absorption characteristics, complicating analytical detection.

- Applications : Precursor in neuroleptic agents, leveraging amine functionality for receptor binding .

Morpholine and Imidazole Derivatives

4-(3-Chloropropyl)morpholine

- Structure : Chloropropyl chain linked to a morpholine ring.

- Key Differences :

- Morpholine’s oxygen atom enhances hydrophilicity and metabolic stability.

- Lower logP (predicted ~1.5) compared to 1-(3-chloropropyl)-2,3-difluorobenzene (logP ~3.2) impacts blood-brain barrier penetration.

- Applications : Utilized in anticonvulsant and antidepressant drug candidates .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity : Chloropropyl derivatives exhibit faster SN2 reaction rates compared to bromopropyl analogs in polar aprotic solvents, though bromine’s leaving-group ability dominates in protic media .

- Synthetic Optimization : Purity of 1-(3-chloropropyl)-2,3-difluorobenzene (77%) is lower than analogs like compound 15f (83%), suggesting room for improved purification protocols .

- Pharmaceutical Relevance : Difluorobenzene derivatives are prioritized for CNS drugs due to fluorine’s metabolic stability, while morpholine/piperidine variants target peripheral systems .

Activité Biologique

1-(3-Chloropropyl)-2,3-difluorobenzene is a halogenated aromatic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with chlorine and fluorine atoms, which may influence its reactivity and interaction with biological systems. The presence of these halogens can enhance lipophilicity and affect the compound's ability to penetrate biological membranes.

Biological Activity Overview

Research on 1-(3-Chloropropyl)-2,3-difluorobenzene is limited, but its structural analogs and derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties. While specific studies on 1-(3-Chloropropyl)-2,3-difluorobenzene are scarce, related compounds have shown efficacy against a range of pathogens.

- Insecticidal Properties : Similar compounds have been developed for agricultural use as insecticides. The chloropropyl group is known to enhance the insecticidal activity of benzene derivatives .

The biological mechanisms of halogenated benzene derivatives can include:

- Enzyme Inhibition : These compounds may inhibit enzymes critical for microbial growth or insect metabolism.

- Membrane Disruption : The lipophilic nature of halogenated compounds allows them to disrupt cellular membranes, leading to cell death in microorganisms or pests.

Case Studies

- Antimicrobial Efficacy : A study on similar chlorinated benzene derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

- Insecticidal Applications : Research on related compounds demonstrated effectiveness against common agricultural pests. For example, a derivative with a similar halogen pattern was found to cause paralysis in target insects by interfering with neurotransmitter function, highlighting the potential utility of 1-(3-Chloropropyl)-2,3-difluorobenzene in pest management .

Comparative Analysis Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(3-Chloropropyl)-2,3-difluorobenzene | Antimicrobial, Insecticidal | Membrane disruption, Enzyme inhibition |

| Similar Chlorinated Derivative | Antimicrobial | Cell lysis via membrane disruption |

| Fluorinated Analog | Insecticidal | Neurotransmitter interference |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.